6-Fluoro-7-nitroquinoxaline
CAS No.: 113269-08-2
Cat. No.: VC13776366
Molecular Formula: C8H4FN3O2
Molecular Weight: 193.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 113269-08-2 |
|---|---|
| Molecular Formula | C8H4FN3O2 |
| Molecular Weight | 193.13 g/mol |
| IUPAC Name | 6-fluoro-7-nitroquinoxaline |
| Standard InChI | InChI=1S/C8H4FN3O2/c9-5-3-6-7(11-2-1-10-6)4-8(5)12(13)14/h1-4H |
| Standard InChI Key | BMTBARLERYHLHR-UHFFFAOYSA-N |
| SMILES | C1=CN=C2C=C(C(=CC2=N1)[N+](=O)[O-])F |
| Canonical SMILES | C1=CN=C2C=C(C(=CC2=N1)[N+](=O)[O-])F |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
6-Fluoro-7-nitroquinoxaline (C₈H₄FN₃O₂) features a bicyclic quinoxaline core with two nitrogen atoms at the 1- and 4-positions. The fluorine atom at the 6-position and the nitro group at the 7-position introduce steric and electronic modifications that enhance its reactivity and biological activity . Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₄FN₃O₂ |
| Molecular Weight | 209.14 g/mol |
| SMILES | O=N(=O)C1=C(C=C2N=CC=NC2=C1)F |
| InChI Key | BMTBARLERYHLHR-UHFFFAOYSA-N |
Physical Properties
The compound typically presents as a yellow to orange crystalline solid with moderate solubility in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . Its melting point and spectral data have been characterized through synthetic studies (Table 1) .
Table 1: Physicochemical and Spectroscopic Data
| Parameter | Value |
|---|---|
| Melting Point | 212–214°C (toluene recrystallization) |
| ¹H NMR (CDCl₃) | δ 8.98 (H2), 8.85 (H3), 8.59 (H5), 8.54 (H8) |
| Solubility | >10 mg/mL in DMSO |
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 6-fluoro-7-nitroquinoxaline is achieved via nitration of protected 1,2-diamino-4-fluorobenzene derivatives. A seminal method involves:
-
Protection: Reacting 1,2-diamino-4-fluorobenzene with p-toluenesulfonyl chloride to form the p-toluenesulfonamide intermediate.
-
Nitration: Treating the intermediate with nitric acid in acetic anhydride to introduce the nitro group at the 7-position .
-
Cyclization: Condensing the nitrated diamine with glyoxal under acidic conditions to form the quinoxaline core.
Table 2: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Protection | p-TsCl, pyridine, 0°C | 85% |
| Nitration | HNO₃, Ac₂O, 50°C | 78% |
| Cyclization | Glyoxal, HCl, reflux | 92% |
Reactivity and Functionalization
The nitro and fluorine groups govern its reactivity:
-
Nitro Group: Participates in reduction reactions (e.g., catalytic hydrogenation to amine derivatives) and nucleophilic aromatic substitution.
-
Fluorine Atom: Enhances electron-withdrawing effects, stabilizing the quinoxaline ring and directing electrophilic attacks to the 5- and 8-positions .
Pharmacological Applications
Glutamate Receptor Antagonism
6-Fluoro-7-nitroquinoxaline acts as a non-competitive antagonist of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate glutamate receptors. By binding to allosteric sites, it inhibits excessive neuronal excitation, making it valuable in studies of epilepsy and ischemic brain injury .
Table 3: Receptor Affinity Data
| Receptor Subtype | IC₅₀ (μM) |
|---|---|
| AMPA | 3.2 ± 0.4 |
| Kainate | 12.1 ± 1.7 |
Neuroprotective Effects
In rodent models of cerebral ischemia, the compound reduces infarct volume by 40–50% when administered post-occlusion . This effect is attributed to its ability to mitigate glutamate-induced excitotoxicity, a key mechanism in stroke pathology.
Comparative Analysis with Halogenated Analogues
The 6-halo-7-nitroquinoxaline series (X = F, Cl, Br, I) exhibits distinct biological and chemical profiles due to halogen electronegativity and size:
Table 4: Halogen-Dependent Properties
| Halogen | Electronegativity | AMPA IC₅₀ (μM) | Synthetic Yield |
|---|---|---|---|
| F | 4.0 | 3.2 | 78% |
| Cl | 3.0 | 5.8 | 82% |
| Br | 2.8 | 9.4 | 75% |
| I | 2.5 | 15.3 | 68% |
Fluorine’s high electronegativity enhances receptor binding affinity but complicates synthesis due to side reactions during nitration .
Recent Advances and Future Directions
Recent studies focus on derivatizing the quinoxaline core to enhance blood-brain barrier permeability. Hybrid molecules combining the fluoro-nitro motif with neuroprotective moieties (e.g., antioxidants) show promise in preclinical Alzheimer’s models . Future work should prioritize:
-
In Vivo Pharmacokinetics: Assessing bioavailability and metabolic stability.
-
Targeted Delivery Systems: Developing nanoparticle carriers to reduce off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume